Cas no 25708-03-6 (Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate)

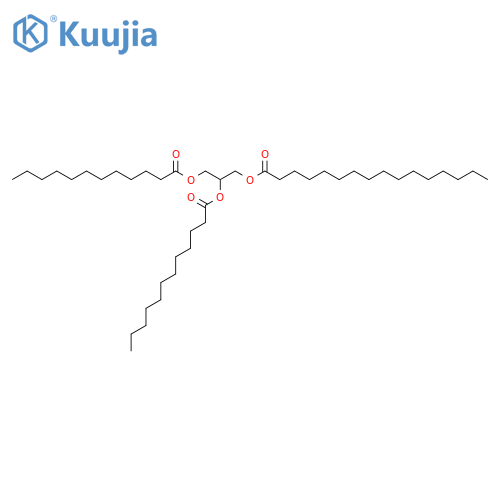

25708-03-6 structure

商品名:Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate

Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate 化学的及び物理的性質

名前と識別子

-

- 3-(Palmitoyloxy)propane-1,2-diyl didodecanoate

- 2,3-BIS(DODECANOYLOXY)PROPYL HEXADECANOATE

- DTXSID70564386

- 25708-03-6

- TG 12:0_12:0_16:0

- Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester

- Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate

-

- インチ: InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-27-30-33-36-42(45)48-39-40(49-43(46)37-34-31-28-24-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-17-14-11-8-5-2/h40H,4-39H2,1-3H3

- InChIKey: XTHFMIVZMLNNFC-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

計算された属性

- せいみつぶんしりょう: 694.61114033g/mol

- どういたいしつりょう: 694.61114033g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 49

- 回転可能化学結合数: 42

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17.6

- トポロジー分子極性表面積: 78.9Ų

Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 34-1201-8-50mg |

1,2-Laurin-3-Palmitin |

25708-03-6 | >99% | 50mg |

€253.00 | 2025-03-07 |

Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

25708-03-6 (Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量